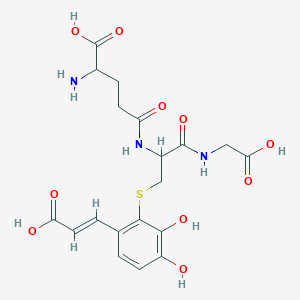
5-Fluorooctane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorooctane-2,6-dione, also known as 5-Fluoro-2,6-dioxooctane, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This chemical compound is a fluorinated diketone that has been synthesized using different methods.
Scientific Research Applications
5-Fluorooctane-2,6-dione has been used in various scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. It has been used as a reagent in the synthesis of various organic compounds. Additionally, it has been used as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 5-Fluorooctane-2,6-dione is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amines and alcohols. This reaction leads to the formation of a stable adduct.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Fluorooctane-2,6-dione have not been extensively studied. However, it has been reported that this compound exhibits antitumor activity. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Fluorooctane-2,6-dione in lab experiments is its high purity and yield. Additionally, it is a relatively stable compound that can be stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 5-Fluorooctane-2,6-dione. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the field of medicine, such as the development of new antitumor agents. Additionally, the biochemical and physiological effects of this compound could be further studied to gain a better understanding of its potential applications.
Synthesis Methods
The synthesis of 5-Fluorooctane-2,6-dione has been achieved using different methods. One of the most common methods involves the reaction of 5-fluoropentan-2-one with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 5-fluoropentan-2-one with malonic acid in the presence of sodium ethoxide. These methods have been used to obtain 5-Fluorooctane-2,6-dione with high purity and yield.
properties
CAS RN |
102283-30-7 |
|---|---|
Product Name |
5-Fluorooctane-2,6-dione |
Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
5-fluorooctane-2,6-dione |
InChI |
InChI=1S/C8H13FO2/c1-3-8(11)7(9)5-4-6(2)10/h7H,3-5H2,1-2H3 |
InChI Key |
PNDCDHWBMKMFSD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCC(=O)C)F |
Canonical SMILES |
CCC(=O)C(CCC(=O)C)F |
synonyms |
2,6-Octanedione, 5-fluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





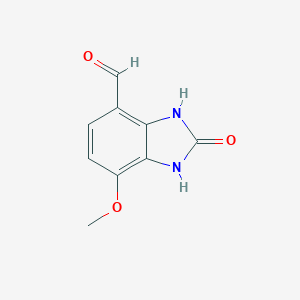

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
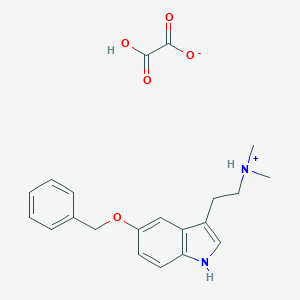
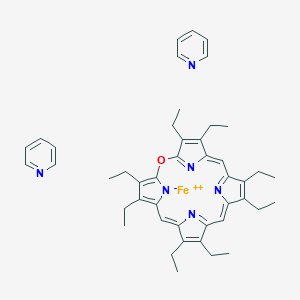
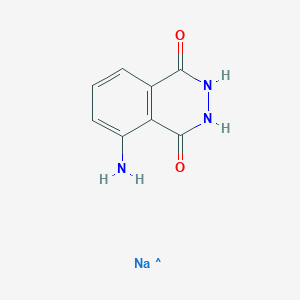

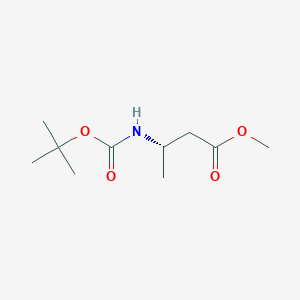
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

